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Compound of Interest

Compound Name: (Z)-Pitavastatin calcium

Cat. No.: B12821368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol

biosynthesis. While the therapeutically active form is the (E)-isomer, the (Z)-isomer can arise as

a process-related impurity during synthesis.[1] Regulatory guidelines necessitate the thorough

characterization of such impurities to ensure the safety and efficacy of the final drug product.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous structural elucidation of organic molecules, including the stereochemical

determination of isomers. This application note provides a detailed protocol for the structural

characterization of (Z)-Pitavastatin calcium using a suite of one-dimensional (1D) and two-

dimensional (2D) NMR experiments.

Methodology
The comprehensive structural analysis of (Z)-Pitavastatin calcium is achieved through a

combination of 1D NMR (¹H, ¹³C, and DEPT) and 2D NMR (COSY, HSQC, HMBC, and

NOESY) spectroscopy. The collective data from these experiments allows for the complete

assignment of proton and carbon signals and confirms the molecular structure and

stereochemistry.
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¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of (Z)-Pitavastatin calcium were acquired in methanol-d₄. The

chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data of (Z)-Pitavastatin Calcium in Methanol-d₄ (600 MHz)[2]

Proton Assignment
Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J Hz)

H-7 6.42 d 11.5

H-6 5.62 m

H-5 4.17 m

H-3 3.94 m

H-4a, H-4b 2.28–1.94 m

H-2a, H-2b 1.80–0.72 m

Aromatic H 7.90, 7.60, 7.49–7.12 m

Cyclopropyl CH 2.52 m

Cyclopropyl CH₂ 1.80–0.72 m

Table 2: Representative ¹³C NMR Spectroscopic Data of (Z)-Pitavastatin Calcium

Note: The following ¹³C NMR data is representative and based on the known structure of (Z)-
Pitavastatin calcium and typical chemical shifts for analogous compounds, as explicit

experimental data was not available in the cited literature.
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Carbon Assignment Representative Chemical Shift (δ ppm)

C=O ~178

Quaternary C (Aromatic) ~160-120

CH (Aromatic) ~135-115

C-6 ~133

C-7 ~129

C-5 ~70

C-3 ~68

C-4 ~43

C-2 ~38

Cyclopropyl CH ~18

Cyclopropyl CH₂ ~10

Experimental Protocols
Sample Preparation

Accurately weigh approximately 5-10 mg of (Z)-Pitavastatin calcium.

Dissolve the sample in 0.6-0.7 mL of methanol-d₄ (CD₃OD).

Vortex the sample until the solute is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
All NMR spectra can be acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe.

2.1 ¹H NMR Spectroscopy

Pulse Program: zg30
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Number of Scans: 16

Acquisition Time: ~2.7 s

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

2.2 ¹³C NMR Spectroscopy

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: ~1.1 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

2.3 DEPT-135 Spectroscopy

Pulse Program: dept135

Number of Scans: 256

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

2.4 2D COSY (Correlation Spectroscopy)

Pulse Program: cosygpqf

Number of Scans: 8

Increments in F1: 256

Spectral Width (F1 and F2): 12 ppm
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2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: hsqcedetgpsisp2.2

Number of Scans: 4

Increments in F1: 256

Spectral Width (F2): 12 ppm

Spectral Width (F1): 180 ppm

2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: hmbcgplpndqf

Number of Scans: 16

Increments in F1: 256

Spectral Width (F2): 12 ppm

Spectral Width (F1): 200 ppm

2.7 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Pulse Program: noesygpphpp

Number of Scans: 16

Increments in F1: 256

Mixing Time: 500 ms

Spectral Width (F1 and F2): 12 ppm
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The following diagrams illustrate the workflow for the structural elucidation and the key

correlations observed in the 2D NMR spectra.
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NMR Experimental Workflow for Structural Elucidation

Key 2D NMR Correlations
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The COSY spectrum is used to identify proton-proton spin coupling systems, primarily within

the heptenoate side chain. The HSQC spectrum correlates directly bonded proton and carbon

atoms, while the HMBC spectrum reveals long-range (2-3 bond) proton-carbon correlations,

which are crucial for assembling the molecular fragments.
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Illustration of Key COSY and HMBC Correlations

Confirmation of (Z)-Isomer Stereochemistry

The stereochemistry of the C6-C7 double bond is unequivocally determined using NOESY. In

the (Z)-isomer, the protons H-6 and H-7 are on the same side of the double bond (cis), resulting

in a strong spatial correlation and a corresponding cross-peak in the NOESY spectrum. This is
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in contrast to the (E)-isomer, where these protons are on opposite sides (trans) and would not

show a significant NOE.

NOESY Correlation Confirming (Z)-Stereochemistry

Conclusion
The combination of 1D and 2D NMR techniques provides a robust and definitive method for the

structural elucidation of (Z)-Pitavastatin calcium. The ¹H and ¹³C NMR spectra allow for the

assignment of all proton and carbon signals, while DEPT confirms the multiplicity of carbon

atoms. 2D NMR experiments, including COSY, HSQC, and HMBC, establish the connectivity of

the molecular framework. Crucially, the NOESY experiment provides unambiguous

confirmation of the (Z)-stereochemistry of the olefinic double bond. These detailed protocols

and the illustrative workflows serve as a comprehensive guide for researchers involved in the

analysis of Pitavastatin and its related substances, ensuring accurate structural

characterization in drug development and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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